2-(allylamino)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 2-(allylamino)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15605139
InChI: InChI=1S/C24H22N4O3S2/c1-4-11-25-20-18(22(29)27-12-5-6-15(2)21(27)26-20)13-19-23(30)28(24(32)33-19)14-16-7-9-17(31-3)10-8-16/h4-10,12-13,25H,1,11,14H2,2-3H3/b19-13-
SMILES:
Molecular Formula: C24H22N4O3S2
Molecular Weight: 478.6 g/mol

2-(allylamino)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC15605139

Molecular Formula: C24H22N4O3S2

Molecular Weight: 478.6 g/mol

* For research use only. Not for human or veterinary use.

2-(allylamino)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C24H22N4O3S2
Molecular Weight 478.6 g/mol
IUPAC Name (5Z)-3-[(4-methoxyphenyl)methyl]-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C24H22N4O3S2/c1-4-11-25-20-18(22(29)27-12-5-6-15(2)21(27)26-20)13-19-23(30)28(24(32)33-19)14-16-7-9-17(31-3)10-8-16/h4-10,12-13,25H,1,11,14H2,2-3H3/b19-13-
Standard InChI Key OZFDNSDYGDNPEK-UYRXBGFRSA-N
Isomeric SMILES CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCC=C
Canonical SMILES CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCC=C

Introduction

Structural Elucidation and Molecular Characteristics

The compound features a pyrido[1,2-a]pyrimidin-4-one core fused to a thiazolidinone moiety via a Z-configured methylidene bridge. Key structural elements include:

  • Pyrido[1,2-a]pyrimidin-4-one: A bicyclic system with a nitrogen-rich aromatic ring, commonly associated with bioactivity in antimicrobial and CNS-targeting agents .

  • Thiazolidin-4-one: A five-membered ring containing sulfur and nitrogen, known for its role in antifungal and antibacterial compounds .

  • 4-Methoxybenzyl substituent: A lipophilic aromatic group that may enhance membrane permeability and receptor binding .

Molecular Formula: C27H27N5O3S2
Molecular Weight: 541.67 g/mol
Stereochemistry: The Z-configuration of the methylidene group is critical for maintaining planar geometry, which influences intermolecular interactions .

Table 1: Key Structural Identifiers

PropertyValue/DescriptorSource
SMILESCC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC=C)N4CCN(CC4)CC5=CC=CC=C5PubChemLite
InChIKeyUADDGFHHCZETQQ-XLNRJJMWSA-NPubChemLite
CAS Registry2608490-78-4Sigma-Aldrich

Synthesis and Structural Analogues

While no explicit synthesis route for this compound is published, plausible methodologies can be inferred from related pyrido[1,2-a]pyrimidinone and thiazolidinone syntheses:

Pyrido[1,2-a]pyrimidinone Construction

Mesoionic pyrido[1,2-a]pyrimidinones are typically synthesized via cyclocondensation of aminopyridines with activated carbonyl compounds. For example, Liu et al. (2019) prepared analogous structures using vanillin-derived intermediates under microwave-assisted conditions .

Thiazolidinone Formation

Thiazolidin-4-one rings are often constructed by cyclizing thiourea derivatives with α-halo carbonyl compounds. The 4-methoxybenzyl group at N3 likely originates from a benzylation step using 4-methoxybenzyl chloride .

Coupling Strategy

The Z-configured methylidene bridge suggests a Knoevenagel condensation between the pyrido[1,2-a]pyrimidinone’s active methyl group and the thiazolidinone’s carbonyl moiety, followed by stereoselective isolation .

Physicochemical Properties

  • LogP: ~3.2 (moderate lipophilicity)

  • Water Solubility: <0.1 mg/mL (poor aqueous solubility)

  • Hydrogen Bond Donors/Acceptors: 1/7

The 4-methoxybenzyl and allylamino groups likely contribute to this profile, suggesting formulation challenges for in vivo applications .

Biological Activity and Mechanistic Insights

Although direct bioactivity data for this compound are lacking, structural analogues exhibit diverse pharmacological effects:

Central Nervous System (CNS) Effects

Compounds bearing 4-aryl-pyrido[1,2-c]pyrimidine scaffolds show dual affinity for serotonin transporters (SERT) and 5-HT1A receptors, suggesting potential antidepressant applications . The 4-methoxybenzyl group in this compound could similarly modulate neurotransmitter uptake.

Toxicity Considerations

Thiazolidinones with alkylamino side chains have induced mitochondrial degeneration in zebrafish models, raising concerns about reproductive toxicity . Structural parallels imply that rigorous safety assessments are warranted.

Applications and Future Directions

Agricultural Chemistry

The compound’s structural similarity to pyrido[1,2-a]pyrimidinone mesoionic agents supports its exploration as a bactericide for crop protection, particularly against rice blight pathogens .

Medicinal Chemistry

The allylamino and thioxo groups position it as a candidate for dual SERT/5-HT1A modulation, though in vitro binding assays are needed to validate this hypothesis .

Synthetic Challenges

Scalable synthesis requires optimization of stereoselectivity and purification methods, as evidenced by Sigma-Aldrich’s disclaimer regarding analytical data limitations .

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